Diethyl thiophene-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

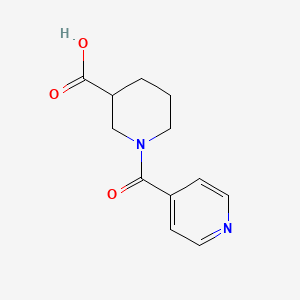

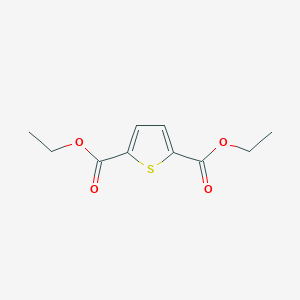

Diethyl thiophene-2,5-dicarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Mechanism of Action

Target of Action

Diethyl thiophene-2,5-dicarboxylate has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers . It plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation . The exact molecular interactions between the compound and EGFR are still under investigation.

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream signaling pathways involved in cell proliferation and survival . These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . By disrupting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation . In vitro studies have shown that it is more effective against certain cancer cell lines than some well-known standards, such as gefitinib and erlotinib . For instance, in MCF-7 and A549 cells, one of the synthesized derivatives was found to be 4.42 and 4.12 times more active than erlotinib, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl thiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Reagents like bromine or chlorine can be used under controlled conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Diethyl thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic drugs.

Industry: It is used in the production of organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

- Dimethyl thiophene-2,5-dicarboxylate

- Thiophene-2,5-dicarboxylic acid

- Thieno[3,2-b]thiophene-2,5-dicarboxylate

Comparison: Diethyl thiophene-2,5-dicarboxylate is unique due to its ester functional groups, which can influence its reactivity and solubility compared to its dimethyl or acid counterparts. The presence of ethyl groups can also impact the compound’s physical properties, making it more suitable for certain applications in organic electronics and materials science.

Properties

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-85-9 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the most efficient synthetic route for producing Diethyl thiophene-2,5-dicarboxylate according to the research?

A1: The research [] outlines a direct synthetic route for this compound (Ⅰb) involving the reaction of thiophene with carbon tetrachloride and ethanol, catalyzed by ferrous acetate. The reaction is performed under reflux conditions with an optimized molar ratio of reactants and catalyst. This method reportedly achieves a high yield (95.2%) of the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)